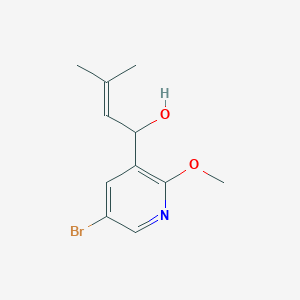
1-(5-Bromo-2-methoxypyridin-3-yl)-3-methylbut-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-methoxypyridin-3-yl)-3-methylbut-2-en-1-ol is a chemical compound belonging to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This compound features a bromine atom and a methoxy group on the pyridine ring, as well as a 3-methylbut-2-en-1-ol group attached to the ring.
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the reaction of 5-bromo-2-methoxypyridin-3-yl with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. The reaction typically takes place in a solvent such as toluene or water at elevated temperatures.
Grignard Reaction: Another approach is the reaction of 5-bromo-2-methoxypyridin-3-yl with a Grignard reagent, followed by the addition of formaldehyde and subsequent hydrolysis.
Industrial Production Methods: The industrial production of this compound often involves large-scale Suzuki-Miyaura cross-coupling reactions due to their efficiency and scalability. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts and solvents to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine position, often using nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, in acidic or neutral conditions.
Reduction: LiAlH₄, H₂ with Pd/C catalyst, in anhydrous ether or THF.
Substitution: NaN₃, KI, in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted pyridines with different functional groups at the bromine position.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be employed in biological studies to investigate the effects of pyridine derivatives on various biological systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-(5-Bromo-2-methoxypyridin-3-yl)-3-methylbut-2-en-1-ol exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-2-methoxypyridin-3-yl)ethanone
(5-Bromo-3-methoxypyridin-2-yl)methanol
1-[(5-bromo-2-methoxypyridin-3-yl)methyl]-N-methylcyclopropan-1-amine
Uniqueness: 1-(5-Bromo-2-methoxypyridin-3-yl)-3-methylbut-2-en-1-ol is unique due to its specific structural features, such as the presence of the 3-methylbut-2-en-1-ol group, which differentiates it from other pyridine derivatives. This structural variation can lead to distinct chemical and biological properties, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C11H14BrNO2 |
|---|---|
Molekulargewicht |
272.14 g/mol |
IUPAC-Name |
1-(5-bromo-2-methoxypyridin-3-yl)-3-methylbut-2-en-1-ol |
InChI |
InChI=1S/C11H14BrNO2/c1-7(2)4-10(14)9-5-8(12)6-13-11(9)15-3/h4-6,10,14H,1-3H3 |
InChI-Schlüssel |
WBIWWKUNYVKPSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(C1=C(N=CC(=C1)Br)OC)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


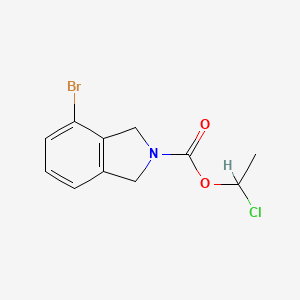

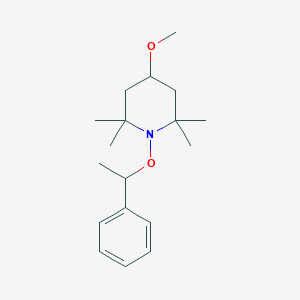

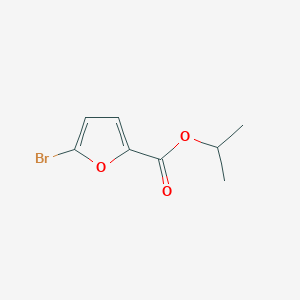
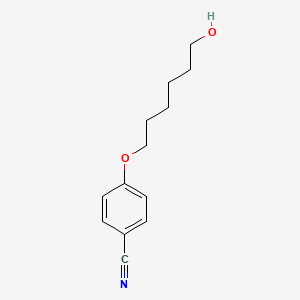
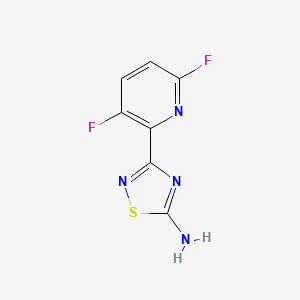
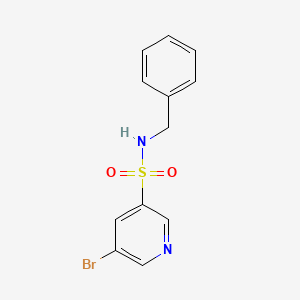

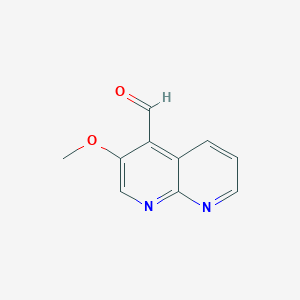
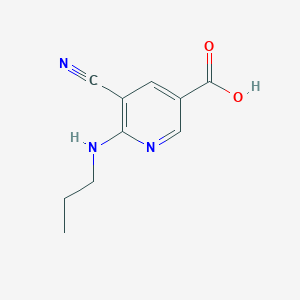
![N'-anilino-N-[4-[4-[(N-anilino-C-phenylcarbonimidoyl)diazenyl]phenyl]phenyl]iminobenzenecarboximidamide](/img/structure/B15357343.png)

![4-[(4-Benzylpiperazin-1-yl)methyl]benzene-1,3-diol](/img/structure/B15357351.png)
